(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid
Overview
Description
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from commercially available trans-ethyl cinnamate. The key steps include Sharpless asymmetric aminohydroxylation, followed by selective transformations to construct the complete structural framework of the compound .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalytic processes. For instance, engineered strains of microorganisms such as Serratia marcescens and Bacillus subtilis can be utilized to produce optically pure this compound through fermentation processes .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral compounds.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity towards different biological targets .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid
- (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
- (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
Uniqueness
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its diastereomers, this compound exhibits different reactivity and interaction profiles with enzymes and other biological molecules .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZARFIRJROUVLM-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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